4-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1(2H)-one
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Overview
Description
4-(4-METHYLPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Attachment of the phenyl groups: This can be done through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates and selectivity.
Controlled temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHYLPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various substituted products.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-(4-METHYLPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting various biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.
Uniqueness
4-(4-METHYLPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C27H26N4O2 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1-one |
InChI |
InChI=1S/C27H26N4O2/c1-20-11-13-21(14-12-20)26-23-9-5-6-10-24(23)27(33)31(28-26)19-25(32)30-17-15-29(16-18-30)22-7-3-2-4-8-22/h2-14H,15-19H2,1H3 |
InChI Key |
NQTCOQQGCARZEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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